N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide
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Overview
Description
N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or antifungal agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-benzothiazole sulfonamide
- N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- tert-butanesulfinamide
Uniqueness
N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the ethoxy and isopropyl groups contribute to its reactivity and potential biological activity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H27NO3S |
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Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-tert-butyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-8-20-14-9-12(4)13(11(2)3)10-15(14)21(18,19)17-16(5,6)7/h9-11,17H,8H2,1-7H3 |
InChI Key |
RQEMBXGAPBIZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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